Methyl 3-methyl-6-(pyridin-3-yl)isoxazolo[5,4-b]pyridine-4-carboxylate is a complex organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities.
The compound is synthesized through various chemical reactions involving pyridine derivatives and isoxazole intermediates. Its structure suggests it could interact with biological systems, making it a candidate for pharmaceutical development.
This compound can be classified as:
The synthesis of Methyl 3-methyl-6-(pyridin-3-yl)isoxazolo[5,4-b]pyridine-4-carboxylate typically involves multi-step synthetic pathways. Key methods include:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to achieve high yields and purity of the final product.
The molecular structure of Methyl 3-methyl-6-(pyridin-3-yl)isoxazolo[5,4-b]pyridine-4-carboxylate can be depicted as follows:
The structural representation includes:
Methyl 3-methyl-6-(pyridin-3-yl)isoxazolo[5,4-b]pyridine-4-carboxylate can participate in various chemical reactions, including:
These reactions can be optimized using different catalysts or solvents to enhance yield and selectivity.
The mechanism of action for this compound is primarily investigated concerning its interaction with biological targets. It may act through:
Studies have shown that similar compounds exhibit significant activity against various biological targets, suggesting potential therapeutic applications.
Methyl 3-methyl-6-(pyridin-3-yl)isoxazolo[5,4-b]pyridine-4-carboxylate typically exhibits:
Key chemical properties include:
This compound has potential applications in:
The systematic name Methyl 3-methyl-6-(pyridin-3-yl)isoxazolo[5,4-b]pyridine-4-carboxylate precisely defines its molecular architecture through IUPAC conventions. The core consists of a bicyclic system where an isoxazole ring (five-membered, O/N-heteroatoms at positions 1/2) is linearly fused to a pyridine ring (six-membered). The fusion descriptor [5,4-b] specifies:
Table 1: Structural Taxonomy of Key Substituents
Position | Substituent | Electronic Contribution | Spatial Orientation |
---|---|---|---|
Isoxazole-C3 | Methyl | +I effect; steric modulation | Out-of-plane |
Pyridine-C4 | Methoxycarbonyl | -M effect; H-bond acceptor | Coplanar with bicyclic system |
Pyridine-C6 | 3-Pyridyl | -M effect; dual H-bond donor/acceptor | Dihedral angle ~30°–45° |
Electronic perturbations arise from the 3-pyridyl group’s meta-orientation, which localizes electron density differently than ortho or para isomers. The ester at C4 withdraws electrons, enhancing the pyridine ring’s electrophilicity, while the isoxazole’s methyl group provides modest electron donation [5] [6]. This electronically asymmetric scaffold enables targeted interactions with biological macromolecules.
Isoxazolo[5,4-b]pyridines exhibit broad pharmacophoric utility due to their capacity to mimic purine motifs and engage diverse biological targets. The specific substitution pattern in Methyl 3-methyl-6-(pyridin-3-yl)isoxazolo[5,4-b]pyridine-4-carboxylate enhances this potential:
Table 2: Bioactivity Profiles of Related Isoxazolopyridine Scaffolds
Bicyclic Core | Key Substituents | Primary Target | Reported Activity |
---|---|---|---|
Isoxazolo[5,4-b]pyridine | 4-CN, 6-aryl | CDK1/CDK2 | IC₅₀ = 110 nM (MCF-7) |
Isoxazolo[4,5-b]pyridine | 3-(4-Fluorophenyl), 5-NHCOCH₃ | HDAC | IC₅₀ = 40 nM (HeLa) |
Pyrido[3,4-d]isoxazole | 3-CF₃, 4-COOH | HSP90 | Kd = 18 nM (SKBr3) |
The 3-pyridyl moiety in the title compound may confer dual targeting—its basic nitrogen enables membrane penetration, while its hydrogen-bonding capacity facilitates interactions with nucleic acids or allosteric enzyme sites [1] [6].
Regiochemical variations in isoxazolopyridine fusion critically determine pharmacodynamics. Contrasting [5,4-b] (title compound) with [4,5-b] isomers reveals:
Table 3: Comparative Effects of Isoxazolopyridine Regiochemistry
Parameter | [5,4-b] Isomer | [4,5-b] Isomer | Consequence |
---|---|---|---|
Dipole Moment (D) | 5.2–5.8 | 4.1–4.5 | Enhanced target polarization |
C4/C5 pKa | 3.5 (ester) | 4.2 (ester) | Stronger H-bond acceptance |
Kinase Inhibition (avg) | IC₅₀ = 85 nM | IC₅₀ = 420 nM | Superior hinge binding |
HDAC Inhibition (avg) | IC₅₀ = 1.2 µM | IC₅₀ = 0.3 µM | Weaker zinc coordination |
In the title compound, the [5,4-b] fusion synergizes with the 3-pyridyl group’s meta-configuration to enforce a coplanar conformation ideal for intercalation or ATP-site insertion. The 3-methyl group further minimizes steric clash in deep hydrophobic pockets—a feature compromised in bulkier [4,5-b] derivatives [5] [6] [9]. This regiochemical precision underscores the scaffold’s versatility in drug design.
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6